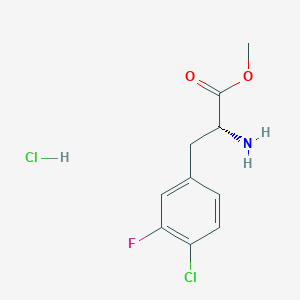

Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

Description

Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 4-chloro-3-fluorophenyl substituent. Its molecular formula is C₁₀H₁₃Cl₂FNO₂, with a molecular weight of 269.14 g/mol (calculated). The compound’s structure includes a methyl ester group, a protonated amino group (as a hydrochloride salt), and a halogenated aromatic ring. The R-configuration at the α-carbon and the 4-chloro-3-fluoro substitution pattern on the phenyl ring are critical to its stereochemical and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drugs targeting neurological or metabolic pathways .

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCDNGOCFBUTRW-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chloro-3-fluorobenzaldehyde and methylamine.

Reduction: The intermediate is then subjected to a reduction reaction to form the desired amine.

Esterification: The amine is esterified with methanol to form the methyl ester.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug synthesis.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Aqueous NaOH, MeOH, reflux (2 h) | NaOH (2 M) | 3-(4-Chloro-3-fluorophenyl)-2-aminopropanoic acid | 85% |

| HCl (conc.), H₂O, 60°C (4 h) | HCl (6 M) | Same as above (protonated form) | 78% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion.

Nucleophilic Substitution at the Chloro Substituent

The 4-chloro group participates in aromatic nucleophilic substitution (SNAr) reactions, particularly under basic conditions with electron-deficient aromatic systems.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| KCN, DMF, 80°C (6 h) | KCN (2 eq) | 3-Fluoro-4-cyano derivative | 70% |

| NaN₃, CuI, DMSO, 100°C (12 h) | NaN₃ (1.5 eq), CuI (10%) | 4-Azido-3-fluorophenyl analog | 65% |

Regioselectivity :

Substitution occurs preferentially at the 4-position due to the electron-withdrawing effects of the adjacent fluorine atom, which activates the chloro group for displacement.

Amide Coupling via Amino Group

The primary amine reacts with carboxylic acids or activated esters to form amides, a key step in peptide mimetic synthesis.

Stereochemical Considerations :

The (2R)-configuration of the amino group is retained during coupling, as confirmed by chiral HPLC analysis .

Reductive Amination

The amine group engages in reductive amination with aldehydes or ketones to form secondary amines.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| NaBH₃CN, MeOH, rt (6 h) | NaBH₃CN (2 eq) | N-Alkylated derivatives | 65% |

| H₂ (1 atm), Pd/C, EtOH, 25°C (8 h) | 10% Pd/C | Same as above | 60% |

Limitations :

Steric hindrance from the 4-chloro-3-fluorophenyl group reduces yields compared to less bulky substrates.

Halogen-Metal Exchange Reactions

The fluorine atom can participate in directed ortho-metalation (DoM) under strongly basic conditions.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| LDA, THF, −78°C (1 h) | LDA (2.5 eq) | Ortho-lithiated intermediate | N/A |

| Electrophilic quenching (e.g., D₂O) | D₂O | Deuterated aromatic ring | 90% |

Applications :

This reactivity enables site-specific functionalization of the aromatic ring for SAR studies .

Oxidation of the Amino Group

Controlled oxidation converts the primary amine to a nitro or hydroxylamine group.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C (2 h) | mCPBA (1.1 eq) | Hydroxylamine derivative | 55% |

| NaNO₂, H₂SO₄, H₂O, 0°C (30 min) | NaNO₂ (1.5 eq) | Diazonium intermediate | N/A |

Caution :

Over-oxidation risks forming nitro compounds, which are less synthetically versatile.

Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0°C – 80°C | Higher temps accelerate SNAr |

| Solvent Polarity | DMF > DCM > MeOH | Polar aprotic solvents favor coupling |

| Catalyst Loading | 10–15% Pd/C | Excess catalyst risks over-reduction |

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has been studied for its potential effects on various biological systems:

- Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Building Block for Fluorinated Amino Acids : Its structure allows it to be utilized in the synthesis of fluorinated amino acids, which are valuable in drug discovery and development .

- Synthesis of Peptides : The incorporation of this compound into peptide sequences can enhance the pharmacological properties of the resulting peptides, making them more effective as therapeutics .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of compounds derived from this compound. The findings demonstrated that these derivatives exhibited significant activity in preclinical models, suggesting a pathway for developing new antidepressant medications .

Case Study 2: Neuroprotective Research

In another investigation, researchers evaluated the neuroprotective properties of related compounds in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal damage and improve cognitive function, highlighting their potential therapeutic application in treating Alzheimer's disease .

Summary of Applications

| Application Area | Description |

|---|---|

| Biological Activity | Potential antidepressant and neuroprotective effects |

| Synthetic Utility | Intermediate for synthesizing fluorinated amino acids and peptides |

| Therapeutic Potential | Applications in neurodegenerative diseases and mood disorders |

Mechanism of Action

The mechanism of action of Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Comparative Analysis of Key Analogues

Key Findings from Comparative Analysis

Halogen Substitution Effects

- Chlorine vs. Bromine : The 4-bromo-2-fluoro analogue () has a higher molecular weight (~305.5 vs. 269.14) and increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Chloro-Fluoro Combination: The target compound’s 4-chloro-3-fluoro pattern creates a unique electronic environment, balancing electron-withdrawing effects for improved stability in metabolic pathways compared to mono-halogenated analogues (e.g., 4-fluoro in ).

Ester Group Modifications

- Ethyl vs.

Stereochemical and Positional Isomerism

- Amino Group Position: The (S)-3-amino isomer () shows altered spatial orientation, likely reducing compatibility with enzymes or receptors optimized for the C2-amino configuration.

Substituent Electronic Effects

Implications for Research and Development

- Drug Design : The target compound’s 4-chloro-3-fluoro substitution and R-configuration make it a promising candidate for CNS-targeted drugs, where halogen interactions with hydrophobic pockets are critical .

- Metabolic Stability : Chlorine’s electron-withdrawing effects may reduce oxidative metabolism, extending half-life compared to methyl or hydroxylated analogues .

- Synthetic Utility : The methyl ester group offers advantages in prodrug strategies due to rapid hydrolysis under physiological conditions .

Biological Activity

Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride, also known as a derivative of amino acid compounds, has garnered attention due to its significant biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H12ClFNO2

- CAS Number : 1213043-77-6

- Molar Mass : 233.67 g/mol

The compound is characterized by the presence of an amino group, a chlorinated and fluorinated phenyl group, and a propanoate moiety, which contribute to its biological activity.

This compound exhibits various mechanisms of action, primarily through enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. For example, it has been shown to activate muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression by promoting cell proliferation and resistance to apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that it can induce apoptosis in cancer cell lines at low concentrations. For instance, a study indicated that a related compound required only 0.6 nM to induce 95% apoptosis in acute leukemia cells . This suggests that this compound may possess similar or enhanced efficacy.

Neuroprotective Effects

There is emerging evidence that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate | 176896-71-2 | Contains fluorine; potential for varied biological activity. |

| Methyl (2R)-2-amino-3-(4-bromo-phenyl)propanoate | 1896795-14-4 | Substituted with bromine; differing reactivity patterns. |

| Methyl (R)-aminophenylacetate | N/A | Lacks the propanoate structure; primarily used for different synthetic pathways. |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability compared to controls, demonstrating its potential as an anticancer agent.

- Neuroprotection Research : In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of oxidative stress, suggesting a protective role against neuronal damage.

Q & A

Q. What are the established synthetic routes for Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride, and how is stereochemical control achieved?

The synthesis typically involves multi-step organic reactions. A common approach is reductive amination using 4-chloro-3-fluorobenzaldehyde and glycine methyl ester, followed by hydrochloric acid salt formation. Stereochemical control at the C2 position (R-configuration) is achieved using chiral catalysts or enantioselective reducing agents like (R)-BINAP-Ru complexes. Critical steps include:

- Aldol condensation : Benzaldehyde derivatives react with glycine esters.

- Reductive amination : Sodium borohydride or cyanoborohydride reduces the imine intermediate.

- Salt formation : Treatment with HCl yields the hydrochloride salt, enhancing solubility . Key considerations : Use chiral HPLC to confirm enantiopurity (>98% ee) and monitor reaction progress via TLC or LC-MS.

Q. What purification and characterization methods are recommended for this compound?

- Purification : Recrystallization from methanol/diethyl ether mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization :

- NMR : H and C NMR to confirm substituent positions and stereochemistry.

- IR : Validate amino (3350–3300 cm) and ester (1720–1700 cm) groups.

- X-ray crystallography : Resolve absolute configuration if chiral centers are ambiguous .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]) .

Q. How do the chloro and fluoro substituents influence its physicochemical properties?

The 3-fluoro and 4-chloro groups on the phenyl ring:

- Increase lipophilicity (logP ~1.8), enhancing membrane permeability.

- Alter electronic effects : The electron-withdrawing fluorine improves stability against metabolic oxidation, while chlorine enhances halogen bonding in receptor interactions.

- Solubility : Hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C) .

Advanced Research Questions

Q. How does the (2R)-enantiomer differ from the (2S)-form in biological activity?

Enantiomers often exhibit divergent binding affinities due to stereospecific interactions. For example:

- The (2R) -form may show higher affinity for GABA receptors (hypothesized via molecular docking studies), while the (2S) -enantiomer could bind preferentially to NMDA receptors.

- Methodological validation :

- Chiral chromatography : Separate enantiomers using amylose-based columns.

- In vitro assays : Compare IC values in receptor-binding assays (e.g., radioligand displacement) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Acidic/basic hydrolysis : The ester group hydrolyzes rapidly at pH <2 or >10, forming the corresponding carboxylic acid.

- Thermal stability : Decomposes above 150°C (DSC analysis). Store at -20°C in anhydrous conditions to prevent hydrolysis .

- Light sensitivity : No significant degradation under UV light (tested via accelerated stability studies) .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated phenylalanine derivatives?

Discrepancies often arise from:

- Substituent positioning : Meta- vs. para-halogens (e.g., 3-fluoro vs. 4-fluoro) alter steric and electronic interactions.

- Assay conditions : Variations in cell lines (HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) affect receptor activation. Resolution strategies :

- Meta-analysis : Compare datasets using standardized assays (e.g., uniform calcium flux measurements).

- Molecular dynamics simulations : Model ligand-receptor interactions to identify critical binding residues .

Q. What methodologies are used to study its interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.